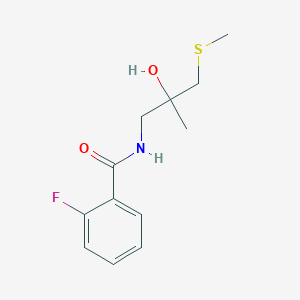

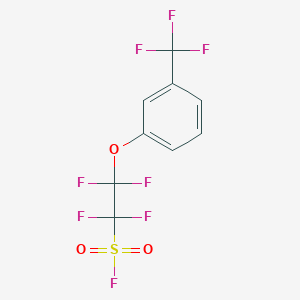

1-(difluoromethyl)-1H-indole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Difluoromethyl groups are commonly used in drug discovery as they can modulate the properties of bioactive molecules . They are known to have an impact on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .

Synthesis Analysis

Recent advances in difluoromethylation processes have been made based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The ability of the difluoromethyl group to form hydrogen bonds has been quantified as [A], a parameter defining hydrogen bond acidity . The [A] value is derived from Abraham’s solute 1H NMR analysis, whereby the chemical shift of the CF2H-proton is measured in both deuterated DMSO and CDCl3 .Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of difluoromethyl groups can influence the properties of the compounds they are part of. They can affect solubility, metabolic stability, and lipophilicity .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Synthesis Methods : Research indicates methods for synthesizing various indole-2-carbonitriles, which are structurally related to 1-(difluoromethyl)-1H-indole-3-carbonitrile. For example, cross-coupling reactions involving 1-benzyl-3-iodo-1H-indole-2-carbonitriles demonstrate the versatility in synthesizing polysubstituted indole carbonitriles (Hrizi et al., 2021). Additionally, the synthesis of 4-hydroxy-1H-indole-2-carbonitrile via a vinylnitrene cyclization process indicates the chemical flexibility of such compounds (Adams et al., 1991).

Catalysis and Reaction Mechanisms : The use of copper-catalyzed synthesis methods has been applied to indol-3-yl α-(difluoromethyl) derivatives, demonstrating how difluoromethylated sp3 carbon centers can be efficiently constructed (Zhang et al., 2017). This illustrates the potential for this compound in complex synthesis processes.

Applications in Drug Synthesis

- Intermediate in Drug Synthesis : Compounds such as 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, closely related to the compound , are key intermediates in the synthesis of selective androgen receptor modulators (Boros et al., 2011). This highlights the role of such carbonitriles in the development of therapeutics.

Potential Biological Activity

- Antimicrobial Activities : Novel difluoromethylated compounds, similar in structure to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities (Chundawat et al., 2016). This suggests the potential for such compounds in developing new antimicrobial agents.

Material Science and Analytical Applications

- Fluorescence Emission : Certain derivatives of indole carbonitriles exhibit fluorescence emission in the blue to green range, which can be valuable for analytical and material science applications (Zalte et al., 2022). This suggests that this compound may also possess useful optical properties.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(difluoromethyl)indole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2/c11-10(12)14-6-7(5-13)8-3-1-2-4-9(8)14/h1-4,6,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEWZISIMSQZQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2916781.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate](/img/structure/B2916782.png)

![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2916785.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2916786.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2916787.png)

![N-(2,5-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2916791.png)

![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2916792.png)

![2,5-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2916796.png)